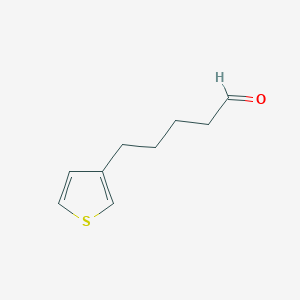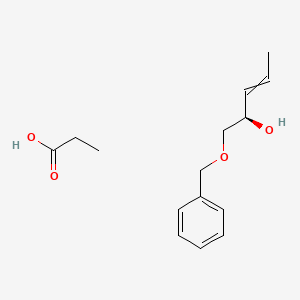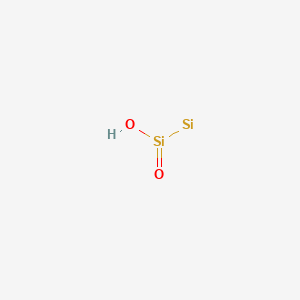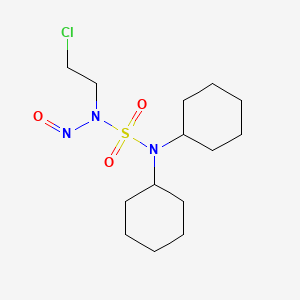
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide typically involves the reaction of 2-chloroethylamine with dicyclohexylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize human error.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
科学研究应用
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of essential cellular processes. The sulfonamide group may also interact with enzymes, disrupting their normal function.
相似化合物的比较
Similar Compounds
- N-(2-Chloroethyl)-N-(cyclohexylsulfamoyl)nitrous amide
- N-(2-Chloroethyl)-N-(methylsulfamoyl)nitrous amide
- N-(2-Chloroethyl)-N-(phenylsulfamoyl)nitrous amide
Uniqueness
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide is unique due to its dicyclohexylsulfamoyl group, which may confer distinct steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
182925-76-4 |
|---|---|
分子式 |
C14H26ClN3O3S |
分子量 |
351.9 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide |
InChI |
InChI=1S/C14H26ClN3O3S/c15-11-12-17(16-19)22(20,21)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h13-14H,1-12H2 |
InChI 键 |
DSMYTMQMLSGHRW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


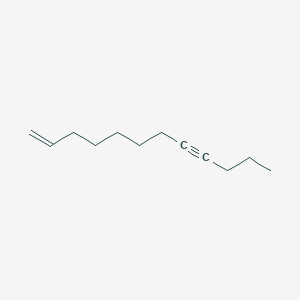


![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)
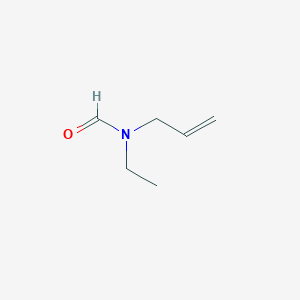
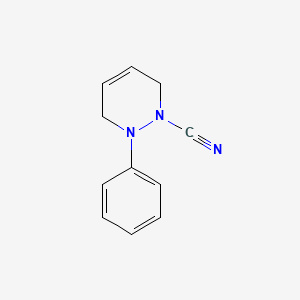


![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)

